Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate typically involves the condensation of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction can lead to the formation of dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-6-(pyridin-3-yl)-4-(thiophen-2-yl)-2H-pyran-3-carbonitrile: Similar in structure but contains a thiophene ring.
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Contains a pyrimidine ring instead of a dihydropyridine ring.
Uniqueness
Methyl 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)8-5-6-10(14-11(8)15)9-4-2-3-7-13-9/h2-7H,1H3,(H,14,15) |
InChI Key |
LRLAXYPMZMYPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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